5-Bromo-4-methylthiazole
Overview
Description
5-Bromo-4-methylthiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the 5-position and a methyl group at the 4-position. Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms in the ring, which contribute to their unique chemical properties and reactivity .
Mechanism of Action
Target of Action
Thiazole derivatives, which include 5-bromo-4-methylthiazole, have been found to interact with various biological systems . They may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in these systems .
Mode of Action
Thiazole derivatives are known to exhibit diverse biological activities due to their aromaticity, which allows for many reactive positions where donor-acceptor, nucleophilic, and oxidation reactions may take place .
Biochemical Pathways
Molecules containing a thiazole ring, such as this compound, can behave unpredictably when entering physiological systems, potentially activating or stopping certain biochemical pathways .
Pharmacokinetics
The compound’s solubility and stability, which can impact its bioavailability, may be influenced by its thiazole ring structure .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is often used in the synthesis of compounds like this compound, is known to be influenced by the reaction conditions . .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, to which 5-Bromo-4-methylthiazole belongs, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the thiazole ring, which is planar and aromatic .
Cellular Effects
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with dosage, and high doses can sometimes lead to toxic or adverse effects .
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Chemical compounds can be transported and distributed within cells and tissues through various mechanisms, including transporters and binding proteins .
Subcellular Localization
Chemical compounds can be localized to specific compartments or organelles within cells, and this localization can affect their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-4-methylthiazole can be synthesized through various methods. One common approach involves the bromination of 4-methylthiazole. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-methylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-4-methylthiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Methylthiazole: Lacks the bromine substitution, resulting in different reactivity and biological activity.
5-Bromo-2-methylthiazole: Similar structure but with the methyl group at the 2-position, leading to different chemical properties.
Uniqueness: 5-Bromo-4-methylthiazole is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and interactions with biological targets. This makes it a valuable compound in the synthesis of specialized molecules with desired properties .
Properties
IUPAC Name |
5-bromo-4-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c1-3-4(5)7-2-6-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMLZWMRQNCPTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567078 | |
Record name | 5-Bromo-4-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111600-83-0 | |
Record name | 5-Bromo-4-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-4-methyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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